1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodomethyl)-4-methyl-2-oxabicyclo[211]hexane is a bicyclic compound characterized by its unique structure, which includes a heterocyclic oxygen ring and an iodomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane typically involves the reaction of bromocyclopropane with sodium iodide in acetone. This method leverages the nucleophilic substitution reaction where the bromine atom is replaced by an iodine atom, resulting in the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, particularly [2+2] cycloadditions, to form more complex bicyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide and acetone.
Cycloaddition: Palladium catalysts and specific ligands are often used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted bicyclic compounds, while cycloaddition reactions can produce complex, three-dimensional structures.
Scientific Research Applications
1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: Its incorporation into polymers and other materials can enhance their properties, such as stability and reactivity.
Mechanism of Action
The mechanism by which 1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane exerts its effects involves its ability to participate in various chemical reactions. The iodomethyl group is particularly reactive, allowing the compound to act as an intermediate in the formation of more complex structures. The molecular targets and pathways involved depend on the specific application, such as binding to biological targets in medicinal chemistry or reacting with other compounds in organic synthesis.
Comparison with Similar Compounds
- 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane
- 1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane
Comparison: 1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane is unique due to the presence of the methyl group at the 4-position, which can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may offer different steric and electronic properties, making it suitable for specific applications in synthesis and drug development .
Properties
IUPAC Name |
1-(iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO/c1-6-2-7(3-6,4-8)9-5-6/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGMSWJZCFNPJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(OC2)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2167041-68-9 |
Source
|
Record name | 1-(iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.